6-Methyloxane-2,5-dione
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Overview
Description
6-Methyloxane-2,5-dione is an organic compound with the molecular formula C6H8O3. It is a heterocyclic compound containing an oxane ring, which is a six-membered ring with one oxygen atom and five carbon atoms. This compound is also known by its systematic name, 2H-Pyran-2,5(6H)-dione, dihydro-6-methyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyloxane-2,5-dione can be synthesized through various synthetic routes. One common method involves the cyclization of 6-methyl-2H-pyran-2,5-dione under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyloxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
6-Methyloxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyloxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyloxane-2,6-dione: Another oxane derivative with similar structural features but different reactivity and applications.
6-Methyloxane-2,4-dione: A closely related compound with slight variations in its chemical structure.
Uniqueness
6-Methyloxane-2,5-dione is unique due to its specific ring structure and the positions of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
134936-64-4 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-methyloxane-2,5-dione |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h4H,2-3H2,1H3 |
InChI Key |
VUJGEIYAMCCQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC(=O)O1 |
Origin of Product |
United States |
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